molecular formula C24H25N3O3 B2870314 2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(1-phenylethyl)acetamide CAS No. 872849-12-2

2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(1-phenylethyl)acetamide

Cat. No.: B2870314
CAS No.: 872849-12-2
M. Wt: 403.482
InChI Key: KGVHQSCQFRFHOR-UHFFFAOYSA-N
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Description

This compound features a 1H-indole core substituted at the 1-position with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group and at the 3-position with a 2-oxoacetamide moiety bearing an N-(1-phenylethyl) substituent.

Properties

IUPAC Name

2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-17(18-9-3-2-4-10-18)25-24(30)23(29)20-15-27(21-12-6-5-11-19(20)21)16-22(28)26-13-7-8-14-26/h2-6,9-12,15,17H,7-8,13-14,16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVHQSCQFRFHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(1-phenylethyl)acetamide is a novel derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to summarize the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

The synthesis of 2-oxo derivatives typically involves multi-step reactions that leverage various chemical transformations. The specific compound can be synthesized through a series of condensation reactions involving indole derivatives and pyrrolidine moieties. The molecular formula for this compound is C18H24N2O3C_{18}H_{24}N_{2}O_{3}, with a molecular weight of approximately 320.39 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing indole and pyrrolidine structures. For example, derivatives similar to this compound have been tested against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer) cells.

Key Findings:

  • Cytotoxicity Assays: Compounds were evaluated using MTT assays, revealing that certain derivatives exhibited significant cytotoxic effects on cancer cells while maintaining lower toxicity towards non-cancerous cells.
  • Mechanism of Action: The mechanism often involves the inhibition of specific cellular pathways such as the Pol I transcription pathway, leading to nucleolar stress and subsequent apoptosis in cancer cells .

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Effect on Non-Cancerous Cells
Compound AA5495.0Moderate
Compound BMCF78.0Low
2-Oxo CompoundA5497.5Low

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored, particularly against multidrug-resistant pathogens. The presence of the pyrrolidine ring is thought to enhance interaction with bacterial membranes.

Key Findings:

  • Inhibition Studies: Compounds were tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the range of 4–16 µg/mL.
  • Mechanism of Action: The antimicrobial activity is believed to be mediated through disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 2: Antimicrobial Activity Summary

PathogenMIC (µg/mL)Compound Tested
Staphylococcus aureus82-Oxo Compound
Escherichia coli16Compound B
Klebsiella pneumoniae4Compound A

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. Variations in substituents on the indole or pyrrolidine rings can significantly affect potency and selectivity.

Notable SAR Insights:

  • Substituent Effects: Introduction of electron-donating groups on the phenyl ring generally enhances anticancer activity.
  • Pyrrolidine Modifications: Alterations in the pyrrolidine moiety can lead to improved binding affinity towards target proteins involved in cancer progression .

Case Studies

A significant study involving related compounds demonstrated that modifications to the indole structure resulted in enhanced cytotoxicity against resistant cancer cell lines. For instance, a derivative with a methoxy group showed a marked increase in activity compared to its parent compound, indicating that such modifications could be beneficial for drug development.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a broader class of indole-based 2-oxoacetamides. Key structural analogs and their differentiating features are summarized below:

Compound Name/ID (from Evidence) Key Structural Differences Potential Implications
Target Compound 1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)indole; N-(1-phenylethyl)acetamide Enhanced lipophilicity due to pyrrolidine and phenyl groups; possible CNS penetration
2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide 5-nitroindole substituent Nitro group may confer electron-withdrawing effects, altering reactivity or binding
N-(4-Fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide Piperidinyl instead of pyrrolidinyl; thioacetamide linkage Larger ring size (piperidine) and sulfur atom may modulate solubility and target affinity
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide Ethyl and methoxy groups on indole; 4-methoxyphenyl on acetamide Methoxy groups could enhance metabolic stability or alter receptor interactions
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenyl-ethyl)acetamide Lacks pyrrolidinyl and additional oxo group; simpler acetamide side chain Reduced steric hindrance, potentially lower potency compared to target compound

Key Notes and Implications

  • Structural Uniqueness : The pyrrolidinyl-ethyl and phenylethyl groups distinguish this compound from simpler indole-acetamides, offering a balance of lipophilicity and hydrogen-bonding capacity.
  • Research Gaps: Limited data on in vivo efficacy and toxicity necessitate further studies, particularly comparative assays with piperidinyl () and nitro-substituted () analogs.

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